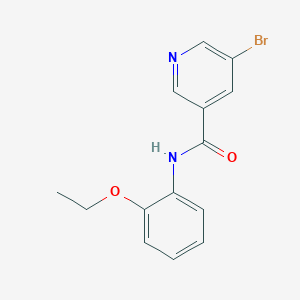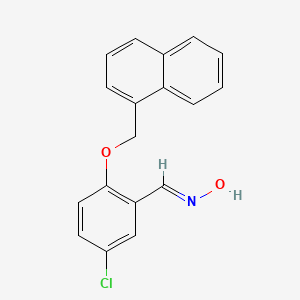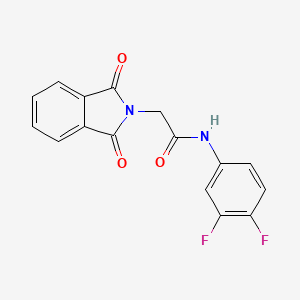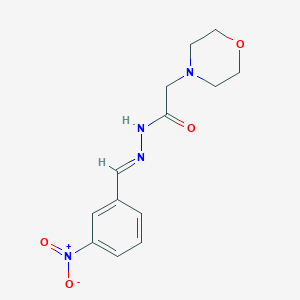
5-bromo-N-(2-ethoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those similar to 5-Bromo-N-(2-ethoxyphenyl)nicotinamide, typically involves a series of steps starting from nicotinic acid or its analogs. For example, the synthesis of 5-bromo-nicotinonitrile, a related compound, starts from 5-bromo-nicotinic acid, which is then chlorinated and reacted with ammonium aqueous to yield 5-bromo-nicotinamide. This is followed by a reflux reaction with POCl3 to produce the nitrile derivative (Chen Qi-fan, 2010).
Molecular Structure Analysis
Molecular structure analysis of nicotinamide derivatives reveals their non-planar nature with distinct dihedral angles, contributing to their unique chemical behavior. For instance, the molecule of a related nicotinonitrile derivative shows non-planarity with specific dihedral angles between the central pyridine ring and adjacent phenyl rings, which affects its reactivity and interactions (S. Chantrapromma et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 5-bromo-N-(2-ethoxyphenyl)nicotinamide derivatives can be influenced by substitutions on the nicotinamide ring. For example, reactions involving bromo-nicotinonitrile derivatives can lead to the formation of compounds with varying affinities for receptors, indicating the impact of structural modifications on biological activity (Y. Hirokawa et al., 1998).
Applications De Recherche Scientifique
Antiprotozoal Activity
Compounds similar to 5-bromo-N-(2-ethoxyphenyl)nicotinamide have been synthesized and evaluated for their antiprotozoal activity. A study by Ismail et al. (2003) demonstrated that certain compounds, through their synthesis involving selective bromination and coupling processes, exhibited significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, which cause diseases like sleeping sickness and malaria (Ismail et al., 2003).
Binding Affinity for Receptors
Derivatives of nicotinamides, including those with bromine substituents, have been studied for their binding to receptors like 5-HT3 and dopamine D2. Hirokawa et al. (1998) synthesized N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives and found potent affinities for these receptors, suggesting potential applications in neurological and psychiatric disorders (Hirokawa, Yoshida, & Kato, 1998).
Herbicidal Activity
In the field of agriculture, certain nicotinamide derivatives have shown promising herbicidal activities. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid and reported excellent herbicidal activity against certain weeds, opening new avenues for natural-product-based herbicides (Yu et al., 2021).
Apoptosis Induction in Cancer Cells
Research by Audrito et al. (2011) revealed that nicotinamide can block proliferation and induce apoptosis in chronic lymphocytic leukemia cells. This effect is mediated through the activation of the p53/miR-34a/SIRT1 tumor suppressor network, especially in cells with wild-type p53. This finding highlights nicotinamide's potential as a therapeutic agent in cancer treatment (Audrito et al., 2011).
Impact on Stem Cell Survival and Differentiation
In stem cell research, nicotinamide has been shown to promote cell survival and differentiation. Meng et al. (2018) discovered that nicotinamide enhances the survival and differentiation of human pluripotent stem cells by inhibiting kinase activity, which has significant implications for stem cell-based therapies (Meng et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to describe its exact mode of action . Compounds with similar structures have been known to interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have potential therapeutic effects .
Propriétés
IUPAC Name |
5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-2-19-13-6-4-3-5-12(13)17-14(18)10-7-11(15)9-16-8-10/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHVDURDORWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)


![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)
![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)